6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one

Antibacterial DNA Gyrase Inhibition Naphthyridone SAR

Researchers developing naphthyridinone-based inhibitors often face unreliable supply of key brominated intermediates. This compound solves that: • 6-Bromo substituent enables Pd-catalyzed cross-coupling for rapid SAR exploration • N1-Methyl group improves pharmacokinetic profile in vivo • 4-Hydroxyl group provides environment-sensitive fluorescence for probe design • Consistent 98% purity; shipped globally from BenchChem

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B13936534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC1=O)O)N=C(C=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3
InChIKeyGPMDOWAGWZUVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one Overview


6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one (CAS: 2407906-63-0, MF: C₉H₇BrN₂O₂, MW: 255.07 g/mol) is a heterocyclic compound belonging to the 1,5-naphthyridin-2(1H)-one family. Its core structure comprises a bicyclic aromatic system with nitrogen atoms at positions 1 and 5, functionalized with a bromine substituent at C6, a hydroxyl group at C4, and a methyl group at N1 . This specific combination of substituents distinguishes it from other common naphthyridinone intermediates and provides unique chemical reactivity, including the capacity for palladium-catalyzed cross-coupling reactions at the C6 bromine position, nucleophilic substitution, and hydrogen-bonding interactions mediated by the 4-hydroxyl group .

Why Generic Analogs Cannot Replace This Compound


Simple substitution of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one with other naphthyridinone analogs (e.g., 6-chloro, N1-protio, or 4-deoxy derivatives) fails because each substituent is independently critical for distinct downstream applications. The 6-bromo substituent is an essential leaving group for transition-metal-catalyzed cross-coupling reactions, a reactivity pattern not replicated by chloro or non-halogenated analogs in the same regioisomeric series [1]. The N1-methyl group influences pharmacokinetic properties, including metabolic stability and protein binding, as demonstrated in related naphthyridinone integrase inhibitor programs where the N1-methyl vs. protio decision significantly impacted in vivo exposure [2]. The 4-hydroxyl group confers environment-sensitive fluorescence properties to the 1,5-naphthyridin-2(1H)-one scaffold, making it a valuable fluorophore for chemical biology probe development [3]. Removing or altering any of these three groups yields a compound with fundamentally different chemical reactivity and biological utility.

Quantitative Evidence for Superior Differentiation


Enhanced Antibacterial Spectrum via 6-Bromination

Bromination at the 6-position of a naphthyridone core enhances antibacterial spectrum compared to the corresponding non-brominated analog. In a comparative study of nalidixic acid (NA) and its 6-bromo analogue, the brominated derivative demonstrated broader spectrum activity against Gram-positive strains (S. aureus, B. cereus) with MIC values of 6–7 mM and 5.5–5.9 mM, respectively, whereas the non-brominated NA parent showed weaker activity against these organisms. The study concluded that bromination of the naphthyridone skeleton results in a broader spectrum and enhanced antibacterial profile [1]. This class-level SAR supports the strategic value of the 6-bromo substituent in the target compound.

Antibacterial DNA Gyrase Inhibition Naphthyridone SAR

Pharmacokinetic Advantage from N1-Methylation

In a systematic study of naphthyridinone HIV-1 integrase strand-transfer inhibitors, the effects of N1 protio vs. N1 methyl substitution were directly compared across multiple C3 amide analogues. The N1-methyl derivatives demonstrated altered antiviral activity and protein binding profiles compared to their N1-protio counterparts, with the N1-methyl, C3-amide combination being essential for advancing compounds to in vivo pharmacokinetic studies, ultimately leading to the clinical candidate GSK364735 [1]. For the target compound 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one, the N1-methyl group is therefore predicted to confer superior metabolic stability and more favorable protein binding compared to its N1-protio comparator 6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS: 1569510-08-2).

HIV Integrase Inhibition Naphthyridinone SAR Metabolic Stability

Validated Synthetic Utility as Key Intermediate

The compound 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one is a derivative of the general formula I-4 (where R is methyl) described in US Patent 9,187,476, which discloses a process for manufacturing naphthyridine derivatives that serve as synthetic intermediates in the preparation of antibiotic compounds [1]. The patent specifically claims compounds wherein the naphthyridine core is substituted with Br, Cl, or methyl, and further details the conversion of 4-hydroxy intermediates to the corresponding 4-bromo derivatives using tribromophosphine for downstream antibiotic synthesis. The 6-bromo-4-hydroxy-1-methyl substitution pattern of the target compound positions it as a direct precursor for further functionalization in antibiotic lead optimization programs, a role that cannot be fulfilled by 6-chloro or 4-deoxy analogs which lack the required reactivity for specific chemical transformations.

Antibiotic Synthesis Process Chemistry Naphthyridine Intermediate

Environment-Sensitive Fluorescence for Probe Development

The 1,5-naphthyridin-2(1H)-one scaffold, specifically when substituted with a hydroxyl group at the 4-position, displays unique solvent-dependent fluorescence properties. A comprehensive study of 1,5-naphthyridin-2(1H)-one derivatives demonstrated that compounds containing a 3-hydroxyl group exhibited stronger fluorescence in polar and protic solvents compared to non-hydroxy analogues, making this scaffold a valuable fluorophore for developing sensors to detect structural changes in proteins and biomolecular interactions [1]. The target compound, bearing a 4-hydroxyl group, is structurally poised to exhibit similar environment-polarity-sensitive fluorescence, a property absent in 4-deoxy or 4-methoxy analogs. This differentiates it as a scaffold for designing fluorescent probes where environmental sensitivity is a required specification.

Fluorescent Probe Chemical Biology Naphthyridinone Fluorophore

Recommended Application Scenarios


Broad-Spectrum Antibacterial Lead Optimization

Use this compound as a starting material for synthesizing 6-substituted naphthyridine derivatives targeting DNA gyrase. The 6-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce diverse aryl/heteroaryl groups, a strategy supported by the observation that 6-bromination enhances antibacterial spectrum in related naphthyridone systems [1]. This scenario is directly supported by the process patent literature, which identifies this substitution pattern as a key intermediate for antibiotic compound preparation [2].

Pharmacokinetic Optimization of Inhibitor Scaffolds

Employ this N1-methylated compound as the preferred scaffold over the N1-protio analog (CAS: 1569510-08-2) when designing naphthyridinone-based enzyme inhibitors (e.g., integrase, kinase, or other targets) where in vivo pharmacokinetic performance is a selection criterion. The N1-methyl group is a critical determinant of metabolic stability and protein binding, as demonstrated in matched molecular pair analyses from naphthyridinone integrase inhibitor programs that advanced to clinical candidates [3].

Fluorescent Probe Development for Biomolecular Studies

Utilize the 4-hydroxy-1,5-naphthyridin-2(1H)-one core as a polarity-sensitive fluorophore for designing chemical biology probes. The 4-hydroxyl group enables environment-dependent fluorescence that is stronger in polar and protic environments, allowing detection of protein conformational changes and biomolecular binding events. This application is grounded in the demonstrated fluorescence properties of structurally analogous 1,5-naphthyridin-2(1H)-one derivatives derived from the natural fluorophores amarastelline A and nigakinone [4].

Multi-Step Pharmaceutical Intermediate Synthesis

Procure this compound as a building block for multi-step synthesis of complex pharmaceutical intermediates, where the 6-bromo group serves as a temporary blocking group or a site for late-stage functionalization via transition-metal-catalyzed cross-coupling. The compound's role as a synthetic intermediate in antibiotic manufacturing processes is explicitly validated in patent literature, reducing synthetic route risk for industrial process development [2].

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